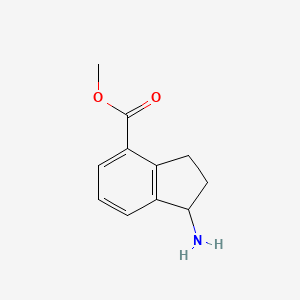

methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

Description

BenchChem offers high-quality methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12/h2-4,10H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNIPXIUYFAARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed in three core stages: the formation of the indanone scaffold via an intramolecular Friedel-Crafts acylation, followed by esterification of the carboxylic acid moiety, and culminating in a reductive amination to install the primary amine. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and a discussion of key reaction parameters, empowering researchers to confidently replicate and adapt this synthesis for their specific research needs.

Introduction

The 1-aminoindane framework is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The specific substitution pattern of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate makes it a particularly interesting precursor for the synthesis of novel therapeutic agents. This guide will detail a logical and efficient pathway to this target molecule, starting from readily available precursors.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, ensuring a clear and scalable path to the final product.

Caption: Overall synthetic route.

Part 1: Synthesis of the Indanone Core - 4-Carboxy-2,3-dihydro-1H-inden-1-one

The initial step involves the construction of the indanone ring system through an intramolecular Friedel-Crafts acylation. This classic reaction provides an efficient means to form the bicyclic core.[1][2][3]

Reaction Scheme

Caption: Intramolecular Friedel-Crafts Acylation.

Mechanism and Rationale

The intramolecular Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate.[4] Polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent. The carboxylic acid is protonated by PPA, and subsequent loss of water generates the highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring of the indanone system. The choice of PPA is advantageous as it provides a strong acidic medium and facilitates the reaction at elevated temperatures, driving the cyclization to completion.[5]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(3-carboxyphenyl)propanoic acid (1 equivalent).

-

Addition of Catalyst: Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material) to the flask.

-

Reaction Conditions: Heat the mixture with vigorous stirring to 90-100 °C.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with stirring.

-

Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude 4-carboxy-2,3-dihydro-1H-inden-1-one can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: Esterification to Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

With the indanone core in hand, the next step is the esterification of the carboxylic acid group. A Fischer esterification is a reliable and straightforward method for this transformation.[6]

Reaction Scheme

Caption: Fischer Esterification.

Mechanism and Rationale

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. The use of a large excess of methanol helps to drive the equilibrium towards the product side, ensuring a high yield of the desired methyl ester.

Experimental Protocol

-

Reaction Setup: Suspend 4-carboxy-2,3-dihydro-1H-inden-1-one (1 equivalent) in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature with stirring.

-

Monitoring the Reaction: Monitor the reaction by TLC until the starting material is no longer detectable (typically 4-8 hours).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate. This product can be further purified by column chromatography on silica gel.

Part 3: Reductive Amination to Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

The final and key transformation is the conversion of the ketone to the primary amine via reductive amination. This is a highly effective method for the formation of C-N bonds.[8][9][10]

Reaction Scheme

Caption: Reductive Amination.

Mechanism and Rationale

Reductive amination is a two-step process that occurs in a single pot.[10] First, the ketone reacts with ammonia (generated in situ from ammonium acetate) to form an imine intermediate. The equilibrium for imine formation is established in the methanolic solution. Subsequently, a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is used to selectively reduce the imine to the corresponding amine.[11] Sodium cyanoborohydride is the reagent of choice for this transformation because it is selective for the reduction of the protonated imine (iminium ion) over the ketone starting material, which is crucial for achieving a high yield of the desired amine.[12]

Experimental Protocol

-

Reaction Setup: Dissolve methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Source: Add ammonium acetate (a large excess, e.g., 10 equivalents) to the solution.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5-2 equivalents) portion-wise, ensuring the temperature remains low.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.

-

Monitoring the Reaction: Monitor the disappearance of the imine intermediate by TLC.

-

Work-up: Quench the reaction by the careful addition of dilute hydrochloric acid until the solution is acidic (pH ~2) to destroy any unreacted NaBH₃CN (Caution: gas evolution).

-

Basification and Extraction: Make the solution basic (pH ~9-10) by the addition of an aqueous solution of sodium hydroxide. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate can be purified by column chromatography on silica gel. The final product can also be isolated and stored as its hydrochloride salt for improved stability.[13][14]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |

| 4-Carboxy-2,3-dihydro-1H-inden-1-one | C₁₀H₈O₃ | 176.17 | ¹H NMR, ¹³C NMR, IR, MS |

| Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate | C₁₁H₁₀O₃ | 190.19 | ¹H NMR, ¹³C NMR, IR, MS |

| Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate | C₁₁H₁₃NO₂ | 191.23 | ¹H NMR, ¹³C NMR, IR, MS |

| Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride | C₁₁H₁₄ClNO₂ | 227.69 | Melting Point, Elemental Analysis |

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate. By following the detailed protocols and understanding the underlying chemical principles, researchers in the field of drug discovery and organic synthesis can efficiently access this valuable intermediate for the development of novel molecular entities. The described methods are scalable and utilize readily available reagents, making this a practical approach for both academic and industrial laboratories.

References

-

Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1345–1381. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

- Tarasevich, V. A., & Kozlov, N. G. (2014). Reductive Amination of Carbonyl Compounds. Russian Journal of Organic Chemistry, 50(4), 447–477.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Lead Sciences. (n.d.). Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

- Di Mola, A., D'Acquarica, I., Gasparrini, F., & Villani, C. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(11), 1545.

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ChemBK. (n.d.). METHYL 1-AMINO-2,3-DIHYDRO-1H-INDENE-4-CARBOXYLATE HYDROCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

-

Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3). Retrieved from [Link]

- Niknam, K., & Deris, A. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 4(93), 51437-51466.

-

PubChemLite. (n.d.). Methyl 3-oxo-2,3-dihydro-1h-indene-4-carboxylate (C11H10O3). Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

- Altalhi, A. M., El-Sohaimy, S. A., & El-Hendawy, H. H. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890.

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Dana Bioscience. (n.d.). Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate 5g. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). US9452954B2 - Method for decarboxylation of amino acids via imine formation.

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. danabiosci.com [danabiosci.com]

- 8. organicreactions.org [organicreactions.org]

- 9. jocpr.com [jocpr.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride - Lead Sciences [lead-sciences.com]

- 14. METHYL 1-AMINO-2,3-DIHYDRO-1H-INDENE-4-CARBOXYLATE HYDROCHLORIDE [chembk.com]

An In-depth Technical Guide to Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate: Properties, Synthesis, and Applications

Foreword

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the 1-aminoindan moiety has garnered significant attention due to its presence in a range of therapeutic agents, most notably the anti-Parkinson's drug, Rasagiline. This guide provides a comprehensive technical overview of a specific, functionalized 1-aminoindan derivative: methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate . While this compound is primarily encountered as a research chemical or a synthetic intermediate, its structural features suggest considerable potential for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into its chemical and physical properties, a proposed synthetic pathway with detailed experimental considerations, and an exploration of its potential applications in medicinal chemistry.

Chemical Identity and Physicochemical Properties

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a chiral molecule, existing as a racemic mixture unless subjected to enantioselective synthesis or resolution. It is most commonly available as its hydrochloride salt, which enhances its stability and solubility in aqueous media.

| Property | Value | Source/Comment |

| Chemical Name | Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride | [1][2] |

| CAS Number | 2102410-29-5 (for hydrochloride salt) | [1][2] |

| Molecular Formula | C₁₁H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 227.69 g/mol | [1][2] |

| Appearance | Expected to be a white to off-white solid | General knowledge for similar amine hydrochlorides |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | General knowledge for similar amine hydrochlorides |

| Melting Point | Not reported, but expected to be a sharp melting solid | - |

| Boiling Point | Not reported; likely to decompose upon heating | - |

Structure:

Figure 1: Chemical structure of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

The 1-Aminoindan Scaffold: A Cornerstone in Medicinal Chemistry

The 1-aminoindan skeleton is a rigid analog of phenethylamine, a common motif in many neurotransmitters and psychoactive substances. This structural rigidity imparts a specific conformational constraint, which can lead to enhanced selectivity for biological targets.

Key Therapeutic Areas for 1-Aminoindan Derivatives:

-

Neurodegenerative Diseases: The most prominent example is Rasagiline ((R)-(+)-N-propargyl-1-aminoindan), a selective and irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[3] The 1-aminoindan core is crucial for its activity.

-

Cognitive Enhancement: Derivatives of 1-aminoindan have been explored for their potential in treating cognitive disorders like Alzheimer's disease.

-

Anticonvulsants: The rigid structure has been investigated for its potential to interact with ion channels and receptors involved in seizure activity.

The introduction of a methyl carboxylate group at the 4-position of the 1-aminoindan scaffold, as in our topic compound, opens up new avenues for medicinal chemistry exploration. This ester group can act as a handle for further derivatization, allowing for the synthesis of a library of compounds with diverse properties. It can also influence the pharmacokinetic profile of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Proposed Synthesis and Experimental Protocol

Figure 2: Proposed synthetic workflow for methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

Step 1: Synthesis of the Precursor, Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

The synthesis of the keto-ester precursor has been reported and can be achieved via an intramolecular Dieckmann condensation of a suitable diester.[4]

Step 2: Conversion of the Ketone to the Amine

There are two primary, high-yielding methods for this transformation:

-

Method A: Reductive Amination

-

Method B: Formation and Reduction of an Oxime

Method A: Reductive Amination (Proposed Protocol)

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[3] It proceeds via the in-situ formation of an imine, which is then reduced to the amine.

Experimental Protocol:

-

Imine Formation:

-

To a solution of methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a source of ammonia (e.g., ammonium acetate, 5-10 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Once imine formation is complete, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) portion-wise at 0 °C. Sodium cyanoborohydride is a preferred reagent as it selectively reduces the imine in the presence of the ketone.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

-

Salt Formation:

-

To obtain the hydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent.

-

The hydrochloride salt will precipitate and can be collected by filtration.

-

Method B: Formation and Reduction of an Oxime (Alternative Proposed Protocol)

This method involves the conversion of the ketone to an oxime, followed by reduction to the primary amine.

Experimental Protocol:

-

Oxime Formation:

-

To a solution of methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water. The oxime will precipitate and can be collected by filtration.

-

-

Oxime Reduction:

-

The oxime can be reduced to the primary amine using various reducing agents. A common and effective method is catalytic hydrogenation.

-

Dissolve the oxime in a suitable solvent (e.g., ethanol or acetic acid) and add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) for 12-24 hours.

-

After the reaction is complete, filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

-

-

Work-up, Purification, and Salt Formation:

-

The work-up, purification, and salt formation steps are similar to those described in Method A.

-

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃, Predicted):

-

δ 7.5-7.8 (m, 3H): Aromatic protons of the benzene ring.

-

δ 4.5-4.7 (t, 1H): Methine proton at the 1-position (adjacent to the amino group).

-

δ 3.9 (s, 3H): Methyl protons of the ester group.

-

δ 2.8-3.2 (m, 2H): Methylene protons at the 3-position.

-

δ 2.0-2.4 (m, 2H): Methylene protons at the 2-position.

-

δ 1.5-2.0 (br s, 2H): Protons of the amino group (exchangeable with D₂O).

¹³C NMR (100 MHz, CDCl₃, Predicted):

-

δ ~168: Carbonyl carbon of the ester group.

-

δ ~140-145: Quaternary aromatic carbons.

-

δ ~125-130: Aromatic CH carbons.

-

δ ~58: Methine carbon at the 1-position.

-

δ ~52: Methyl carbon of the ester group.

-

δ ~30-35: Methylene carbons at the 2- and 3-positions.

Infrared (IR) Spectroscopy (KBr, Predicted):

-

3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.

-

2800-3000 cm⁻¹: C-H stretching vibrations of the aliphatic and aromatic groups.

-

~1720 cm⁻¹: C=O stretching vibration of the ester carbonyl group.

-

~1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching vibration of the ester.

Mass Spectrometry (MS) (ESI+, Predicted):

-

m/z [M+H]⁺: Expected at 192.10 (for the free base). The fragmentation pattern would likely involve the loss of the amino group and cleavage of the indane ring.

Potential Applications in Drug Discovery and Development

The unique structural features of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate make it an attractive starting point for the design and synthesis of novel drug candidates.

Figure 3: Workflow for utilizing methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate in drug discovery.

Potential Research Directions:

-

Synthesis of Novel MAO-B Inhibitors: By analogy to Rasagiline, derivatives of this compound could be synthesized and screened for their MAO-B inhibitory activity. The 4-carboxylate group could be modified to explore interactions with different regions of the enzyme's active site.

-

Development of CNS-Active Agents: The rigid 1-aminoindan scaffold is a good starting point for the development of ligands for various CNS receptors and transporters. The ester group can be converted to other functional groups (e.g., amides, carboxylic acids) to modulate the compound's polarity and ability to cross the blood-brain barrier.

-

Probing Structure-Activity Relationships (SAR): This molecule can serve as a key intermediate in the synthesis of a library of analogs. By systematically modifying the amino and carboxylate functionalities, researchers can gain valuable insights into the SAR of 1-aminoindan derivatives for a particular biological target.

Conclusion

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate represents a valuable, yet underexplored, building block in the field of medicinal chemistry. Its combination of the privileged 1-aminoindan scaffold and a versatile methyl ester functionality provides a solid platform for the generation of novel, biologically active molecules. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic strategy, and a forward-looking perspective on its potential applications. As the quest for new and improved therapeutics continues, compounds like methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

-

Wikipedia: 1-Aminoindane. [Link]

-

Lead Sciences: Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. [Link]

-

ChemBK: METHYL 1-AMINO-2,3-DIHYDRO-1H-INDENE-4-CARBOXYLATE HYDROCHLORIDE. [Link]

Sources

- 1. Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride - Lead Sciences [lead-sciences.com]

- 2. METHYL 1-AMINO-2,3-DIHYDRO-1H-INDENE-4-CARBOXYLATE HYDROCHLORIDE [chembk.com]

- 3. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Racemic Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate: Synthesis, Characterization, Resolution, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of racemic methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, a key synthetic intermediate in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, analytical characterization, and strategic importance of this compound, with a focus on the practical application of this knowledge in a laboratory setting.

Introduction: The Significance of the 1-Aminoindan Scaffold

The 1-aminoindan framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid bicyclic structure provides a well-defined orientation for substituent groups, enabling precise interactions with biological targets. A prominent example is Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. The therapeutic success of such molecules underscores the importance of versatile and efficiently synthesized 1-aminoindan building blocks.

Racemic methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate serves as a crucial starting material for the synthesis of a diverse array of novel therapeutic agents. The presence of a primary amine, a methyl ester, and a chiral center on the indane core offers multiple points for chemical modification, allowing for the exploration of a broad chemical space in drug discovery programs. This guide will provide the foundational knowledge necessary to effectively synthesize, analyze, and utilize this important chemical entity.

Synthesis of Racemic Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

The synthesis of the target compound is most effectively achieved through a two-step process commencing from a suitable indanone precursor. This approach allows for the strategic introduction of the amine functionality at the C1 position.

Synthesis of the Key Precursor: Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

The initial step involves the synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate. While various synthetic routes to substituted indanones exist, a common and effective method is the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid derivative.

Conceptual Workflow for Precursor Synthesis:

Figure 1: Conceptual workflow for the synthesis of the indanone precursor.

A detailed experimental protocol for a related compound, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, involves the Dieckmann condensation of a diester precursor, which provides an alternative strategy.

Reductive Amination: From Ketone to Racemic Amine

The conversion of the ketone precursor to the target primary amine is efficiently accomplished via reductive amination. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.[1] This method is widely favored in organic synthesis due to its operational simplicity and generally high yields.[2]

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq) in a suitable anhydrous solvent such as methanol or ethanol.

-

Amine Source: Add a source of ammonia. Anhydrous ammonia gas can be bubbled through the solution, or a solution of ammonia in methanol can be used. Alternatively, an ammonium salt such as ammonium acetate can be employed.

-

Reducing Agent: To the reaction mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative. The reducing agent should be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction by the careful addition of water. Adjust the pH to basic with an aqueous solution of sodium hydroxide or potassium carbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford racemic methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of reagents and intermediates.

-

Anhydrous Solvents: Water can interfere with the formation of the imine intermediate and react with the reducing agent.

-

Selective Reducing Agent: The choice of a mild reducing agent like NaBH₃CN or NaBH(OAc)₃ is crucial to avoid the reduction of the starting ketone before imine formation.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the aromatic protons, the protons of the five-membered ring, the methoxy group of the ester, and the amine proton. The integration of these signals will correspond to the number of protons of each type.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the indane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate include:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (typically two bands for a primary amine) |

| C=O stretch (ester) | 1730-1750 |

| C-O stretch (ester) | 1000-1300 |

| C=C stretch (aromatic) | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate (C₁₁H₁₃NO₂), the expected molecular ion peak [M]⁺ would be at m/z 191.09. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chiral Resolution of the Racemic Mixture

Since the biological activity of chiral molecules often resides in a single enantiomer, the separation of the racemic mixture into its constituent enantiomers is a critical step in drug development. Several methods can be employed for the chiral resolution of 1-aminoindan derivatives.

Workflow for Chiral Resolution:

Figure 2: General workflow for chiral resolution via diastereomeric salt formation.

Diastereomeric Salt Formation and Fractional Crystallization

This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[6] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[7]

Commonly Used Chiral Resolving Agents for Amines:

-

L-(+)-Tartaric acid

-

D-(-)-Tartaric acid

-

L-(-)-Malic acid[7]

-

(R)-(-)-Mandelic acid

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Dissolve the racemic methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). Add a solution of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent. The amount of resolving agent can be varied, but often a sub-stoichiometric amount is used initially to selectively crystallize the less soluble diastereomer.

-

Crystallization: Allow the solution to cool slowly to promote the formation of crystals. The less soluble diastereomeric salt will precipitate out of the solution.

-

Isolation and Purification: Collect the crystals by filtration. The enantiomeric excess (ee) of the crystallized salt can be determined by chiral HPLC. The crystals can be recrystallized to improve their purity.

-

Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. Extract the amine with an organic solvent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[8] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[9]

Common Chiral Stationary Phases for Amine Resolution:

-

Polysaccharide-based CSPs: (e.g., cellulose or amylose derivatives) are widely used and offer broad applicability.

-

Macrocyclic glycopeptide-based CSPs: (e.g., teicoplanin-based columns) are particularly effective for the separation of underivatized amino acids and other polar compounds.[9]

The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions to achieve optimal separation.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative for separating enantiomers.[10] Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.

Applications in Drug Discovery

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a versatile building block for the synthesis of a wide range of potential therapeutic agents. The primary amine can be readily derivatized through various reactions, including:

-

Alkylation: Introduction of alkyl or substituted alkyl groups.

-

Acylation: Formation of amides.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Sulfonylation: Formation of sulfonamides.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The 1-aminoindan-4-carboxylate scaffold is of particular interest for the development of novel agents targeting the central nervous system, as well as for anti-inflammatory and anti-cancer applications.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.[14] For the hydrochloride salt, storage under an inert atmosphere at room temperature is recommended.[15]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Based on the hazard statements for a related compound, methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate, the target compound may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[14] A specific Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.

Conclusion

Racemic methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The ability to resolve the racemic mixture into its constituent enantiomers is crucial for the development of stereochemically pure drug candidates. This guide has provided a comprehensive overview of the key technical aspects related to this compound, from its synthesis and characterization to its resolution and potential applications, thereby equipping researchers with the necessary knowledge to effectively utilize this important synthetic intermediate in their drug discovery endeavors.

References

-

Lead Sciences. (n.d.). Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. Retrieved from [Link]

- Teponno, A. F., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 126.

- BLD Pharmatech. (n.d.). Safety Data Sheet: Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate formate.

- Cativiela, C., et al. (2001). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Tetrahedron: Asymmetry, 12(7), 1115-1122.

- Zentiva, k.s. (2012). Process of resolution of 1-aminoindan. WO2012116752A1.

- Al-Qaisi, A. Q., & Yilmaz, I. (2023). An Insight into the Asymmetric Resolution of 1-Aminoindane Derivatives. Letters in Organic Chemistry, 20(5), 374-381.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Sanofi-Aventis. (2010).

-

ResearchGate. (n.d.). Fig. S2 13 C NMR spectrum of methyl 1H-indene-2-carboxylate (6a). Retrieved from [Link]

- Phenomenex. (n.d.). Chiral HPLC Separations.

- B-Bridge International, Inc. (2025). Safety Data Sheet: (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride.

- Sigma-Aldrich. (2025). Safety Data Sheet.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (2023). An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives. Retrieved from [Link]

- G. F. Meijs, et al. (1986). Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. Bulletin of the Georgian National Academy of Sciences, 134(1), 61-64.

- Česká a slovenská farmacie. (2007).

- Enamine. (n.d.). Safety Data Sheet.

- Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 70(7), 3897-3903.

-

ResearchGate. (n.d.). 20.2.1.2.11 Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]

- Fisher Scientific. (2023). Safety Data Sheet.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

- Schurig, V., et al. (1997). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC.

- Teva Pharmaceutical Industries Ltd. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. WO2016116607A1.

- ResearchGate. (2014). Deracemization of Racemic Amino Acids Using (R)- and (S)-Alanine Racemase Chiral Analogues as Chiral Converters.

-

PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

- Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.

- ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of....

- Dana Bioscience. (n.d.). Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate 5g.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]

- 7. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aaronchem.com [aaronchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. file.bldpharm.com [file.bldpharm.com]

- 14. 888327-28-4|Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate|BLD Pharm [bldpharm.com]

- 15. Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride - Lead Sciences [lead-sciences.com]

In-Depth Technical Guide: (S)-Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, a chiral cyclic β-amino acid ester of significant interest in medicinal chemistry. Its conformationally restricted indane scaffold makes it a valuable building block for designing potent and selective therapeutic agents. This document delves into its synthesis, chemical properties, and applications, with a focus on robust experimental protocols and the underlying scientific principles.

Core Compound Characteristics

(S)-Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is distinguished by its rigid bicyclic structure, which imparts a well-defined three-dimensional geometry. This structural constraint is highly advantageous in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

Table 1: Key Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (1S)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [2] |

| Molecular Weight | 191.23 g/mol | Cheméo |

| CAS Number | 1246509-64-7 (hydrochloride salt) | [3] |

| Appearance | Off-white to pale yellow solid | General Knowledge |

| Chirality | (S)-enantiomer at the C1 position | [1] |

Synthesis and Stereochemical Control

The asymmetric synthesis of (S)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is critical to its utility, as the biological activity of its derivatives is often highly dependent on the stereochemistry of the C1 amino group. A common and effective strategy involves the stereoselective reduction of a prochiral ketone precursor.

2.1. Synthetic Strategy: Asymmetric Reduction

A robust pathway to the target molecule begins with the asymmetric reduction of methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate. This key step establishes the desired (S)-stereocenter. Subsequent conversion of the resulting hydroxyl group to an amine completes the synthesis.

Caption: Synthetic workflow for (S)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

2.2. Detailed Experimental Protocol

PART A: Asymmetric Hydrogenation of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

This protocol is adapted from established methods for the asymmetric reduction of ketones.[4]

-

Catalyst Preparation: In a glovebox, to an oven-dried Schlenk flask, add a chiral ruthenium catalyst such as (S)-Ru(OAc)₂-BINAP (0.01 eq).

-

Reaction Setup: In a separate flask, dissolve methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq) in degassed methanol.

-

Hydrogenation: Transfer the substrate solution to the flask containing the catalyst under an inert atmosphere. Pressurize the vessel with hydrogen gas (50-100 atm) and stir vigorously at room temperature for 12-24 hours.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, carefully vent the hydrogen and concentrate the reaction mixture in vacuo.

-

Purification: Purify the crude (S)-methyl 1-hydroxy-2,3-dihydro-1H-indene-4-carboxylate by flash column chromatography on silica gel.

Expertise & Experience: The choice of a chiral catalyst is paramount for achieving high enantioselectivity. Ruthenium-based catalysts with chiral phosphine ligands like BINAP are well-precedented for this type of transformation. The reaction conditions (pressure, temperature, and solvent) may require optimization for specific substrates.

PART B: Conversion of the Hydroxyl Group to the Amine

This multi-step conversion is a reliable method for introducing an amino group with inversion of stereochemistry.[5]

-

Mesylation: Dissolve the purified (S)-methyl 1-hydroxy-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1-2 hours.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Azide Substitution: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (1.5 eq). Heat the mixture to 60-80 °C for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Azide Reduction: Dissolve the crude azide in methanol and add a catalytic amount of 10% palladium on carbon (Pd/C). Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.

-

Final Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate to yield the crude product, which can be further purified by column chromatography or recrystallization to afford pure (S)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

Trustworthiness: Each stage of this protocol is designed to be self-validating. The progress of each reaction should be monitored to ensure complete conversion before proceeding to the next step. Purification after key transformations is essential to remove byproducts and unreacted starting materials, ensuring the integrity of the subsequent reactions and the final product.

Applications in Drug Discovery and Development

The aminoindane scaffold is present in a number of biologically active compounds.[6][7] The rigid nature of the ring system is valuable for positioning key pharmacophoric elements in a defined orientation for optimal interaction with a biological target.

3.1. Role as a Bioisostere and Conformational Constraint

In drug design, the introduction of a methyl group can have profound effects on the pharmacological profile of a molecule, a phenomenon often referred to as the "magic methyl" effect.[8] Similarly, the incorporation of a rigid scaffold like the aminoindane can be considered a "magic scaffold" approach. This strategy can improve potency, selectivity, and pharmacokinetic properties.

3.2. Examples of Therapeutic Areas

Derivatives of aminoindane have been investigated for a range of therapeutic applications, including:

-

Central Nervous System (CNS) Disorders: The scaffold has been explored for its potential in treating neurodegenerative diseases and as psychostimulant analogues.[9]

-

Antibacterial Agents: Certain aminoindane derivatives have shown promise as antibacterial agents.[7]

-

Enzyme Inhibitors: The constrained amino acid-like structure makes it an attractive core for designing enzyme inhibitors, for example, in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes.[10]

Caption: Rational drug design utilizing a rigid scaffold.

Spectroscopic and Analytical Data

Characterization of the final product is essential to confirm its identity and purity. The following are typical spectroscopic data for (S)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

Table 2: Representative Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, the benzylic proton at C1, the ester methyl group, the aliphatic protons of the five-membered ring, and the amine protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the C1 carbon bearing the amino group, the ester methyl carbon, and the aliphatic carbons. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

| Chiral HPLC | A single major peak indicating high enantiomeric purity when analyzed on a suitable chiral stationary phase. |

Conclusion

(S)-Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a valuable and versatile chiral building block for drug discovery. The synthetic protocols outlined in this guide provide a reliable pathway to this compound with excellent stereochemical control. Its unique conformational properties will continue to be exploited in the design of novel therapeutics with improved pharmacological profiles.

References

- O'Brien, P., Porter, D. W., & Smith, N. M. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett, 2000(9), 1336–1338.

- BenchChem. (2025).

- BenchChem. (2025). Synthesis of Chiral Amines from Benzylamino Alcohols: A Detailed Protocol for Researchers. BenchChem.

- ResearchGate. (2025). New protocol for converting alcohols into amines.

-

Coppola, M., & Mondola, R. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PubMed. [Link][6]

- Atmaca, U., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents.

-

Rothman, R. B., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. [Link][9]

-

Fleming, J. J., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link][10]

-

Duarte, D., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PubMed Central. [Link][8]

-

PubChem. (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile. PubChem. [Link][1]

-

Lead Sciences. Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. Lead Sciences. [Link][2]

Sources

- 1. (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile | C10H10N2 | CID 46839614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride - Lead Sciences [lead-sciences.com]

- 3. 1246509-64-7|Methyl (S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of (R)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride, a chiral building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. The rigid, bicyclic structure of the indane scaffold, combined with the stereospecificity of the C1 amine, makes this compound a valuable synthon for constructing complex, biologically active molecules with precise three-dimensional architectures. This document delves into the compound's physicochemical properties, outlines robust methodologies for its stereoselective synthesis, details protocols for its analytical characterization, and explores its applications as a key intermediate in the development of novel therapeutics. The emphasis is placed on the causality behind experimental choices, providing field-proven insights to guide researchers in their work.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis and formulation. The key properties of the title compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride | N/A |

| CAS Number | 1246509-65-8 (for parent compound) | [1] |

| Molecular Formula | C₁₁H₁₄ClNO₂ | [2] |

| Molecular Weight | 227.69 g/mol | [2][3] |

| Appearance | Typically an off-white to white solid | Inferred from similar compounds |

| Storage | Inert atmosphere, Room Temperature | [2] |

| SMILES | COC(=O)c1cccc2c1CC[C@H]2N.Cl | Inferred from structure |

Stereoselective Synthesis: A Modern Enzymatic Approach

The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development. For (R)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, the critical step is the asymmetric introduction of the amine group at the C1 position. While classical methods involving chiral resolution of a racemic mixture are feasible, they are inherently inefficient, with a maximum theoretical yield of 50%. A superior strategy involves direct asymmetric synthesis.

Drawing from advances in biocatalysis for related structures, an efficient and highly selective pathway can be designed utilizing a transaminase enzyme.[4] This approach offers exceptional enantioselectivity and operates under mild, environmentally benign conditions, making it a preferred industrial method.

Synthetic Strategy Overview

The synthesis logically begins from the corresponding ketone, methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate. This precursor undergoes a stereoselective amination reaction catalyzed by an (R)-selective transaminase enzyme, which transfers an amino group from a donor molecule (e.g., isopropylamine) to the ketone, directly forming the desired (R)-amine with high enantiomeric excess (ee). The final step involves salt formation with hydrochloric acid.

This enzymatic approach is chosen for its precision. Transaminases are highly evolved biocatalysts that can distinguish between the two prochiral faces of the ketone, ensuring the formation of a single enantiomer.[4] This avoids the laborious separation steps associated with classical resolution.

Synthesis Workflow Diagram

Caption: Proposed workflow for the stereoselective synthesis of the target compound.

Detailed Experimental Protocol: Biocatalytic Amination

This protocol is a representative methodology based on established procedures for similar transformations.[4] Optimization of specific enzyme, pH, temperature, and substrate loading is recommended for maximizing yield and selectivity.

-

Reaction Setup: To a temperature-controlled vessel, add potassium phosphate buffer (100 mM, pH 7.5).

-

Enzyme Addition: Disperse the selected (R)-selective transaminase enzyme and pyridoxal 5'-phosphate (PLP) cofactor into the buffer with gentle stirring. The cofactor is essential for the enzyme's catalytic activity.

-

Substrate & Amine Donor: In a separate vessel, dissolve methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1 equivalent) in a minimal amount of a water-miscible co-solvent like DMSO. Add this solution to the enzyme mixture, followed by the amine donor (e.g., isopropylamine, >10 equivalents). The large excess of the amine donor drives the reaction equilibrium towards product formation.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 40°C) with stirring. Monitor the conversion of the ketone to the amine by HPLC or TLC. The reaction is typically complete within 24-48 hours.

-

Workup: Once the reaction is complete, adjust the pH to >10 with NaOH to ensure the product is in its free base form. Extract the aqueous mixture with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

-

Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-amine free base.

-

Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., isopropanol). Slowly add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

-

Final Product: Collect the resulting solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to afford the final hydrochloride salt.

Analytical Characterization and Quality Control

A self-validating system of protocols is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Structural and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected ¹H NMR signals (in a solvent like DMSO-d₆) would include distinct aromatic protons, a triplet for the C1 proton (the stereocenter), multiplets for the C2 and C3 methylene protons, and a singlet for the methyl ester protons.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

-

High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) is employed to determine the chemical purity of the compound, separating it from any unreacted starting material or synthesis byproducts.

Enantiomeric Purity Determination (Chiral HPLC)

Confirming the enantiomeric excess (e.e.) is the most critical quality control step. This is achieved using HPLC with a Chiral Stationary Phase (CSP).

Principle of Operation: CSPs are packed with a chiral selector, often a derivative of a polysaccharide like cellulose or amylose.[5] The two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, leading to different retention times and allowing for their separation.

Detailed Protocol:

-

Column Selection: A polysaccharide-based CSP such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) is an excellent starting point due to their broad applicability.[5]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol, is used. A common starting condition is 90:10 Hexane:IPA. A small amount of an amine additive (e.g., 0.1% diethylamine) is often included to improve peak shape for basic analytes.

-

Sample Preparation: Prepare a dilute solution of the hydrochloride salt in the mobile phase. It may be necessary to neutralize a small sample with a base to analyze the free amine for better chromatography.

-

Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector (e.g., at 254 nm).

-

Validation: The method is validated by first injecting a sample of the racemic compound to determine the retention times of both the (R) and (S) enantiomers. The analysis of the synthesized batch should show a single, sharp peak at the retention time corresponding to the (R)-enantiomer, with the peak for the (S)-enantiomer being at or below the limit of detection. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Analytical QC Workflow

Caption: Standard quality control workflow for batch release of the chiral amine.

Applications in Drug Discovery and Development

The indane core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7] The value of (R)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride lies in its utility as a stereochemically defined building block.

-

Chiral Scaffolding: The rigid bicyclic system of the indane nucleus restricts conformational flexibility. This is highly advantageous in drug design, as it pre-organizes substituents in a well-defined spatial orientation, which can lead to higher binding affinity and selectivity for a biological target.

-

Intermediate for S1P Receptor Modulators: The closely related (S)-aminoindane carbonitrile is a key intermediate for Sphingosine-1-Phosphate (S1P) receptor modulators, which are used in the treatment of neurodegenerative diseases like multiple sclerosis.[4] The (R)-enantiomer of the title compound is therefore a critical tool for synthesizing stereoisomers of these potential drugs. This allows for the exploration of the structure-activity relationship (SAR) and for use as a negative control in biological assays to confirm that the observed activity is stereospecific.

-

Synthesis of Novel Chemical Entities: As a bifunctional molecule (containing both an amine and an ester), it can be readily elaborated. The amine can be acylated, alkylated, or used in reductive aminations, while the ester can be hydrolyzed to the acid (for amide couplings) or reduced to the alcohol. This versatility allows for its incorporation into a wide array of more complex molecular architectures for screening against various therapeutic targets.[8]

Conclusion

(R)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is more than a simple chemical; it is a precision tool for the modern medicinal chemist. Its true value is realized through its stereochemical purity, which is best achieved via advanced synthetic methods such as biocatalysis. The robust analytical protocols outlined herein provide a framework for ensuring this purity, which is non-negotiable for its intended application. For researchers and drug development professionals, this compound represents a key starting point for the rational design and synthesis of next-generation, stereospecific therapeutics, enabling the creation of safer and more effective medicines.

References

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved January 19, 2026, from [Link]

-

Scribd. (n.d.). Indane Derivatives in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). The synthesis of indane derivatives and antioxidant effects. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved January 19, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. Retrieved January 19, 2026, from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Retrieved January 19, 2026, from [Link]

-

Lead Sciences. (n.d.). Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). CID 101939295 | C9H8. Retrieved January 19, 2026, from [Link]

-

ChemBK. (n.d.). METHYL 1-AMINO-2,3-DIHYDRO-1H-INDENE-4-CARBOXYLATE HYDROCHLORIDE. Retrieved January 19, 2026, from [Link]

-

PubMed. (1987). Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. Retrieved January 19, 2026, from [Link]

-

Lookchem. (n.d.). Cas 1306763-57-4,(S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). (1R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride. Retrieved January 19, 2026, from [Link]

-

Royal Society of Chemistry. (2008). Synthesis and optical resolution of an inherently chiral calix[9]arene amino acid. Retrieved January 19, 2026, from [Link]

-

NIST WebBook. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. Retrieved January 19, 2026, from [Link]

-

University of Groningen Research Portal. (2009). Complete chiral symmetry breaking of an amino acid derivative directed by circularly polarized light. Retrieved January 19, 2026, from [Link]

-

Dana Bioscience. (n.d.). Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate 5g. Retrieved January 19, 2026, from [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). (R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride. Retrieved January 19, 2026, from [Link]

-

KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... Retrieved January 19, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2015). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved January 19, 2026, from [Link]

Sources

- 1. (R)-METHYL1-AMINO-2,3-DIHYDRO-1H-INDENE-4-CARBOXYLATE HYDROCHLORIDE | 1246509-65-8 [chemicalbook.com]

- 2. Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride - Lead Sciences [lead-sciences.com]

- 3. Page loading... [wap.guidechem.com]

- 4. ajpamc.com [ajpamc.com]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. scribd.com [scribd.com]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. Cas 1306763-57-4,(S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride | lookchem [lookchem.com]

- 9. 107496-54-8 3,3-Difluorocyclobutanecarboxylic acid AKSci X8841 [aksci.com]

An In-Depth Technical Guide to Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, a versatile building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a chiral amino ester built upon the privileged 2,3-dihydro-1H-indene (indane) scaffold. The presence of both a primary amine and a methyl ester functional group makes it a valuable synthon for creating diverse molecular architectures.

| Property | Value | Source |

| Chemical Name | methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate | N/A |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| CAS Number (Racemic Free Base) | 1273664-66-6 | [2] |

| CAS Number (HCl Salt) | 2102410-29-5 | [1][3][4] |

| CAS Number ((S)-enantiomer HCl Salt) | 1246509-64-7 | [5][6] |

| Appearance | Expected to be an off-white to pale yellow solid or oil | General chemical knowledge |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. The hydrochloride salt is expected to have higher water solubility. | General chemical knowledge |

Synthesis and Stereochemical Considerations

The synthesis of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate typically commences from a substituted indanone precursor. A common and efficient method is reductive amination .[7] This approach involves the reaction of the corresponding 1-indanone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.

Proposed Synthetic Workflow

A plausible synthetic route starting from methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate is outlined below.

Caption: Proposed synthetic workflow for methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

Detailed Experimental Protocol: Reductive Amination

Materials:

-

Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Toluene

-

Glacial acetic acid (optional, as a catalyst for imine formation)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Imine Formation: To a solution of methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq) in toluene, add ammonium acetate (5-10 eq). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction progress can be monitored by TLC or GC-MS until the starting material is consumed.

-

Reduction: After cooling the reaction mixture to room temperature, the toluene is removed under reduced pressure. The residue is dissolved in methanol, and the solution is cooled to 0 °C in an ice bath. Sodium cyanoborohydride (1.5-2.0 eq) is added portion-wise, maintaining the temperature below 10 °C. A few drops of glacial acetic acid can be added to facilitate the reduction. The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the racemic methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

Chiral Resolution

The racemic amine can be resolved into its individual enantiomers using classical resolution techniques. This typically involves the formation of diastereomeric salts with a chiral acid, such as L- or D-tartaric acid.[8] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment of the separated salts with a base will liberate the enantiomerically pure amines.

Spectroscopic Characterization

Accurate characterization of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on its chemical structure and data from similar aminoindane derivatives.[9][10][11]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Signals in the range of δ 7.0-7.8 ppm, corresponding to the protons on the benzene ring. The substitution pattern will dictate the multiplicity (e.g., doublets, triplets).

-

CH-NH₂ Proton: A multiplet around δ 4.0-4.5 ppm.

-

-OCH₃ Protons: A singlet around δ 3.8-3.9 ppm.

-

-CH₂- Protons (indane ring): Multiplets in the range of δ 1.8-3.2 ppm.

-

-NH₂ Protons: A broad singlet that can appear over a wide range and may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Signals in the range of δ 120-150 ppm.

-

CH-NH₂ Carbon: A signal around δ 55-65 ppm.

-

-OCH₃ Carbon: A signal around δ 52 ppm.

-

-CH₂- Carbons (indane ring): Signals in the aliphatic region, typically δ 25-40 ppm.

IR (Infrared) Spectroscopy

-

N-H Stretch: A characteristic broad absorption band in the region of 3300-3400 cm⁻¹ (primary amine).

-

C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.

-